

Illuminating Neuronal Signaling: Imaging with Fluorescently Labeled Substance P Analogs

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Compound of Interest

Compound Name: Substance P

Cat. No.: B081579

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a crucial neurotransmitter and neuromodulator involved in a myriad of physiological processes including pain transmission, inflammation, and smooth muscle contraction.^{[1][2]} Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The development of fluorescently labeled **Substance P** analogs has provided powerful tools for the real-time visualization and quantification of NK1R dynamics, including localization, internalization, and signaling.^{[1][2]} These probes offer a non-radioactive and versatile alternative for studying receptor pharmacology and function in live cells.

This document provides detailed application notes and experimental protocols for the utilization of fluorescently labeled **Substance P** analogs in imaging studies. We will cover the characteristics of commonly used analogs, protocols for competition binding assays, receptor internalization imaging, and measurement of intracellular calcium mobilization.

Characteristics of Fluorescent Substance P Analogs

Several fluorescent dyes have been conjugated to **Substance P**, typically at the Lysine-3 position, to create functional imaging probes.^[1] The choice of fluorophore can influence the

biological activity and binding properties of the parent peptide. Below is a summary of the properties of five common fluorescently labeled SP analogs.

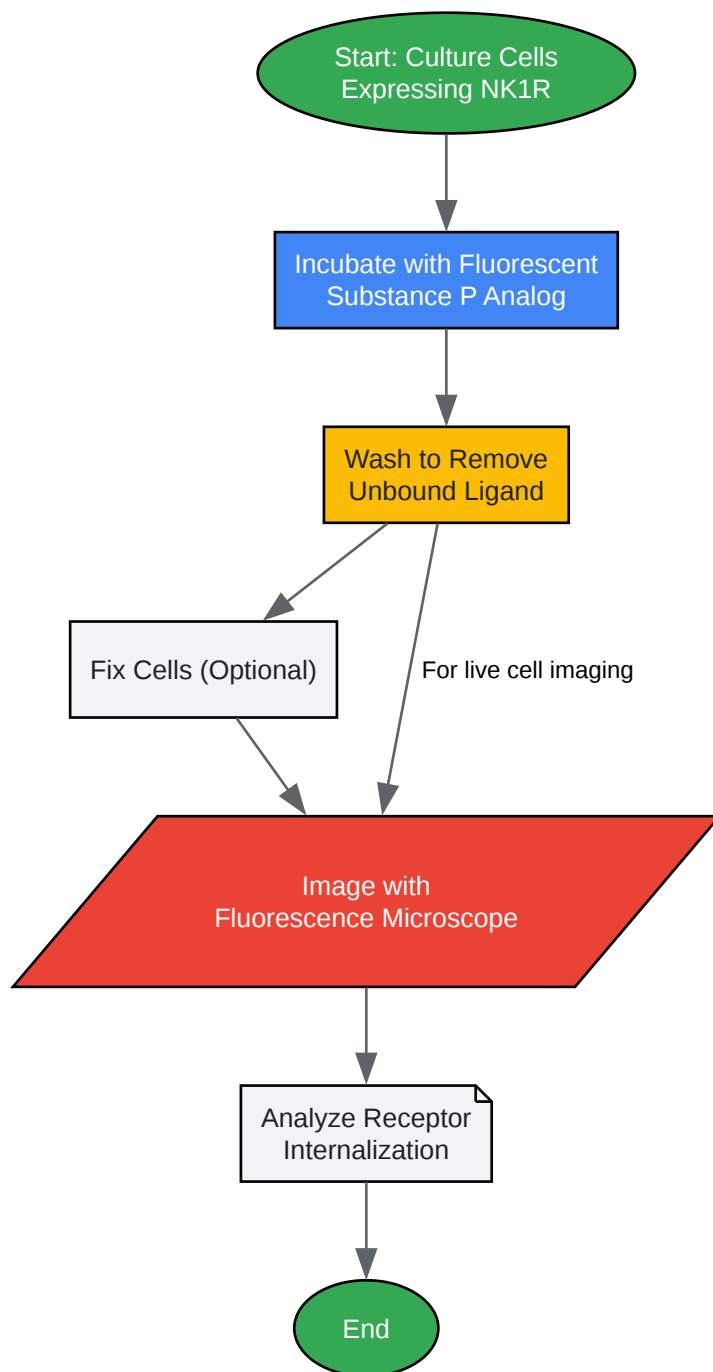
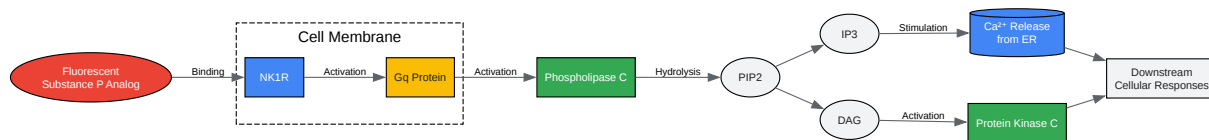
Quantitative Data Summary

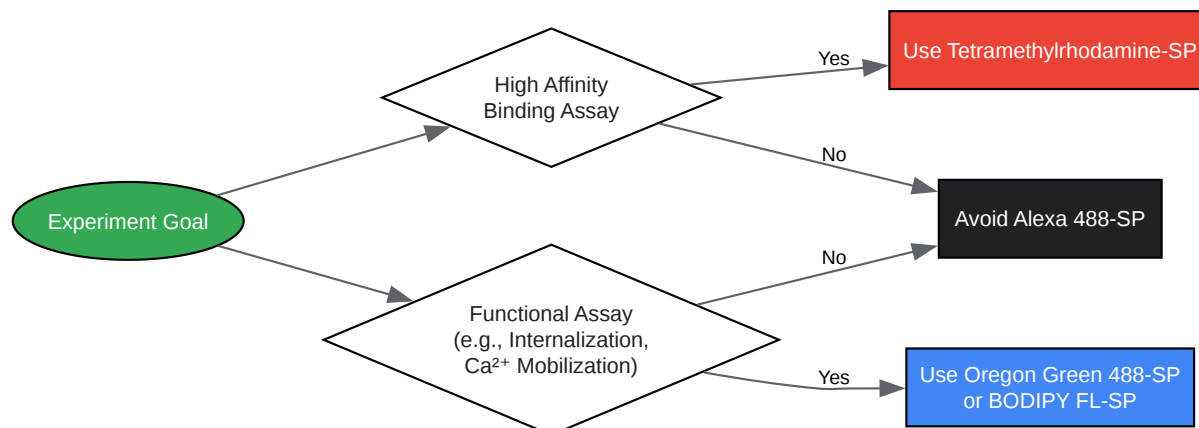
Analog	Fluorophore	Peak Excitation (nm)	Peak Emission (nm)	IC50 (nM)	Notes
Unlabeled SP	-	-	-	2.0	Reference compound for binding affinity.
Tetramethylrhodamine-SP	Tetramethylrhodamine	560	575	4.2	Red fluorophore with good binding affinity.
Oregon Green 488-SP	Oregon Green 488	495	520	6.4	Green fluorophore, considered one of the most useful for maintaining biological activity.
BODIPY FL-SP	BODIPY FL	505	510	18.0	Green fluorophore, also noted for preserving biological function.

Fluorescein-SP	Fluorescein	495	520	44.5	Green fluorophore, though it may produce more variable results in functional assays.
Alexa 488-SP	Alexa 488	490	515	>1000	Significantly reduced binding affinity and biological activity.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in using fluorescent SP analogs, the following diagrams illustrate the key pathways and workflows.





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References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
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